

Technical Support Center: Optimizing TED-347 Dosage for In Vivo Studies

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Compound of Interest

Compound Name: TED-347

Cat. No.: B15544150

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of **TED-347**.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for **TED-347** in in vivo mouse studies?

There is currently no publicly available in vivo dosage data specifically for **TED-347**. However, based on in vivo studies of other small molecule inhibitors of the YAP-TEAD interaction with different chemical scaffolds, a starting dose-range finding study could commence between 10 mg/kg and 100 mg/kg. For instance, a novel biaryl sulfonamide YAP/pan-TEAD inhibitor demonstrated tumor regression in a mouse xenograft model at doses of 30 mg/kg and 100 mg/kg administered orally once daily[1]. Another potent and specific YAP/TAZ-TEAD inhibitor, MRK-A, was found to have pharmacokinetics suitable for daily oral dosing in mice[2].

It is crucial to perform a dose-range finding study to determine the maximum tolerated dose (MTD) and to identify a dose that provides a balance between efficacy and toxicity for your specific animal model and tumor type.

Q2: How can I determine the optimal dose of **TED-347** for my specific cancer model?

Determining the optimal dose requires a systematic approach involving a dose-response study. This typically involves the following steps:

- Dose-Range Finding (Dose Escalation Study): Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts of animals until signs of toxicity are observed. This will help establish the Maximum Tolerated Dose (MTD).
- Efficacy Study at Sub-MTD Doses: Once the MTD is estimated, conduct a larger study using several dose levels below the MTD (e.g., MTD, MTD/2, MTD/4) to evaluate the anti-tumor efficacy.
- Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the drug concentration in plasma and tumor tissue with target engagement (e.g., reduction in downstream target gene expression like CTGF and CYR61) and anti-tumor effect.

Q3: What are the potential signs of toxicity I should monitor for with **TED-347**?

As **TED-347** is a covalent inhibitor, it is important to monitor for both on-target and off-target toxicity.^[3]^[4] General signs of toxicity in mice include:

- Weight loss (>15-20%)
- Changes in behavior (lethargy, hunched posture)
- Ruffled fur
- Diarrhea or other gastrointestinal issues
- Changes in food and water intake

Organ-specific toxicity should also be assessed through histopathological analysis of major organs (liver, kidney, spleen, etc.) at the end of the study.

Q4: What is the mechanism of action of **TED-347**?

TED-347 is a potent, irreversible, and covalent inhibitor of the protein-protein interaction between Yes-associated protein (YAP) and TEA domain transcription factors (TEAD).^[3] It specifically and covalently binds to cysteine 367 (Cys367) within the central pocket of TEAD4, thereby blocking TEAD transcriptional activity and its downstream pro-proliferative and anti-apoptotic effects.

Q5: What are the known in vitro effective concentrations of **TED-347**?

In vitro studies have shown that **TED-347** inhibits the TEAD4-Yap1 protein-protein interaction with an apparent EC50 of 5.9 μM . It has been shown to reduce the viability of patient-derived glioblastoma cell lines and inhibit the co-immunoprecipitation of TEAD4 and Yap1 in cells at concentrations around 5-10 μM .

Data Summary Tables

Table 1: In Vitro Activity of **TED-347**

Parameter	Value	Cell Lines/System	Reference
TEAD4-Yap1 PPI EC50	5.9 μM	Biochemical Assay	
Ki for TEAD4	10.3 μM	Biochemical Assay	
GBM43 Cell Viability Inhibition	Effective at 0.5-100 μM	GBM43 cells	
CTGF Transcript Reduction	Significant at 10 μM	HEK-293, GBM43 cells	

Table 2: In Vivo Dosing of Other Investigational YAP-TEAD Inhibitors

Compound	Animal Model	Dose	Route	Outcome	Reference
Biaryl Sulfonamide [I]	NCI-H226 Xenograft (Mouse)	30, 100 mg/kg	Oral (daily)	>100% Tumor Growth Inhibition	
MRK-A	Mouse	Not specified	Oral (daily)	Favorable pharmacokinetics	
Lead Compound (Kim et al.)	Xenograft (Mouse)	Not specified	Oral	Suppressed tumor growth	

Experimental Protocols

Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study for TED-347 in Mice

Objective: To determine the maximum tolerated dose of **TED-347** when administered via a specific route (e.g., oral gavage or intraperitoneal injection).

Materials:

- **TED-347**
- Vehicle solution (e.g., 5% DMSO + 30% PEG300 + 65% Saline)
- Tumor-bearing mice (e.g., nude mice with xenografts)
- Standard animal housing and monitoring equipment
- Dosing syringes and needles

Methodology:

- **Animal Acclimatization:** Allow mice to acclimate to the facility for at least one week before the start of the experiment.
- **Group Allocation:** Randomly assign mice to groups (n=3-5 per group), including a vehicle control group.
- **Dose Escalation:**
 - Start with a low dose of **TED-347** (e.g., 10 mg/kg) in the first cohort.
 - Administer the assigned dose daily for a predetermined period (e.g., 14 days).
 - If no severe toxicity is observed, escalate the dose in the next cohort (e.g., 30 mg/kg, 60 mg/kg, 100 mg/kg).
- **Monitoring:**
 - Record body weight daily.
 - Observe clinical signs of toxicity daily (e.g., changes in posture, fur, activity, stool consistency).
 - Measure tumor volume 2-3 times per week.
- **MTD Determination:** The MTD is defined as the highest dose that does not cause death or significant toxicity (e.g., >20% body weight loss or other severe clinical signs).
- **Necropsy and Histopathology:** At the end of the study, euthanize all animals and perform a gross necropsy. Collect major organs for histopathological analysis to identify any organ-specific toxicities.

Protocol 2: In Vivo Efficacy (Dose-Response) Study of TED-347

Objective: To evaluate the anti-tumor efficacy of **TED-347** at various doses below the MTD.

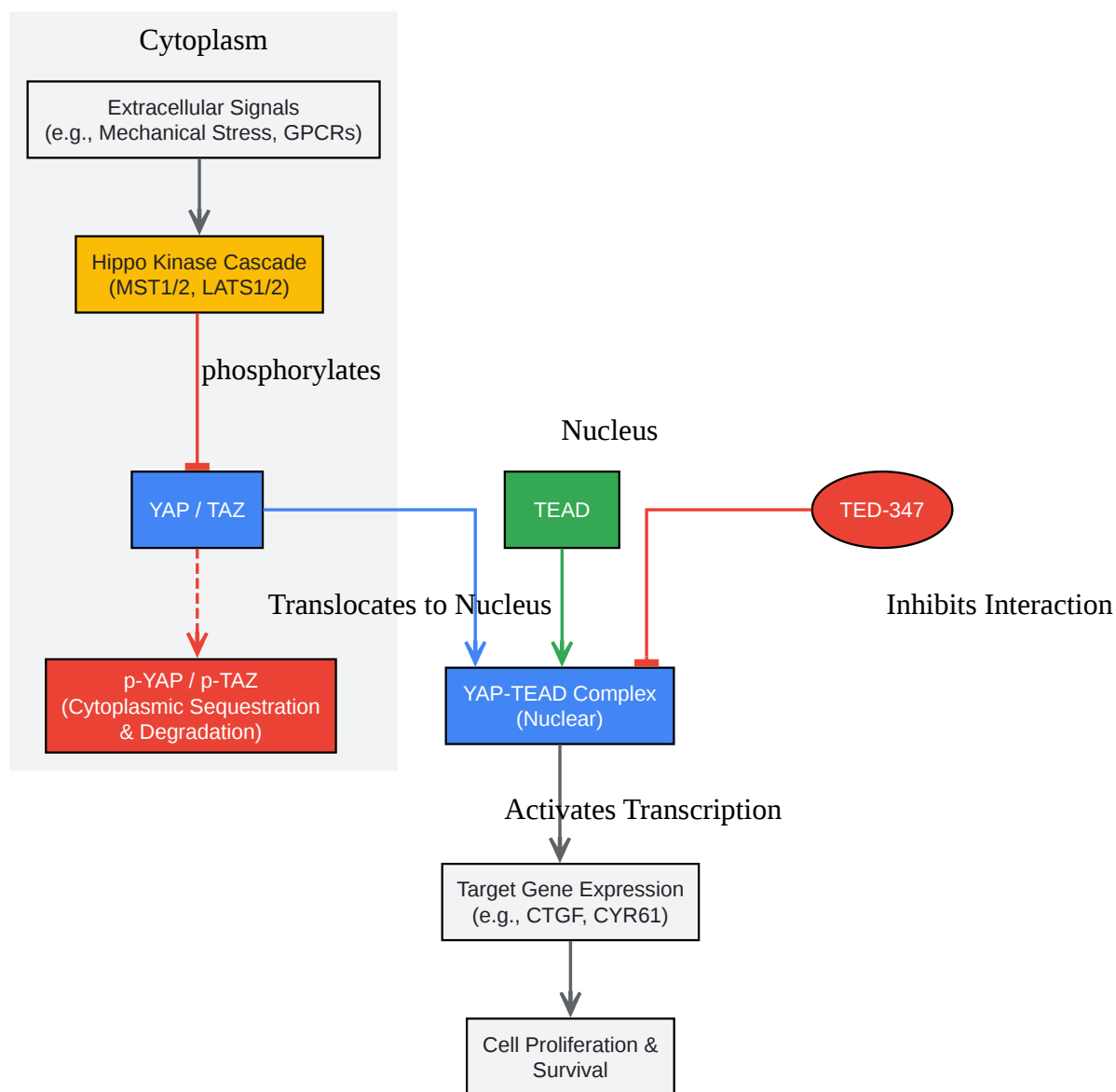
Materials:

- **TED-347**
- Vehicle solution
- A larger cohort of tumor-bearing mice
- Calipers for tumor measurement

Methodology:

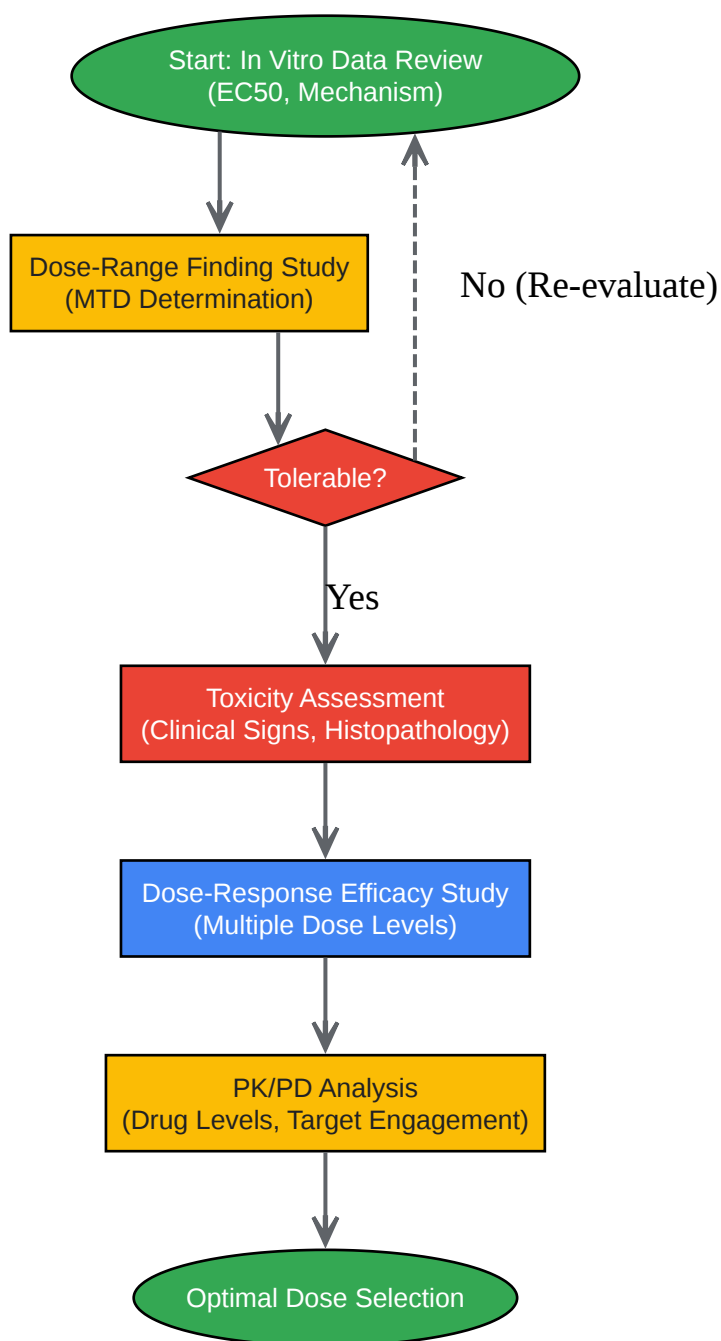
- Tumor Implantation and Growth: Implant tumor cells into mice. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups.
- Group Allocation: Assign mice to a vehicle control group and at least three **TED-347** treatment groups with doses below the determined MTD (e.g., MTD, MTD/2, MTD/4). Ensure sufficient animals per group (n=8-10) for statistical power.
- Treatment: Administer the vehicle or **TED-347** daily for the duration of the study (e.g., 21-28 days).
- Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
- Efficacy Endpoints:
 - Primary endpoint: Tumor growth inhibition (TGI).
 - Secondary endpoints: Body weight, survival, and any observed toxicities.
- Pharmacodynamic Analysis: At the end of the study, collect tumor tissue at a specified time point post-last dose to analyze the expression of YAP-TEAD target genes (e.g., CTGF, CYR61) by qPCR or Western blot to confirm target engagement.

Visualizations



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Caption: The Hippo Signaling Pathway and the inhibitory action of **TED-347**.



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Caption: Experimental workflow for in vivo dosage optimization of **TED-347**.

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References

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